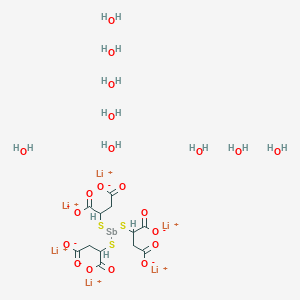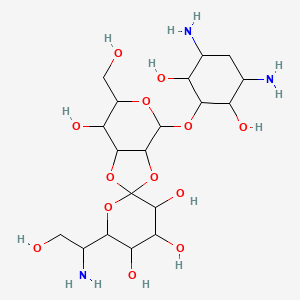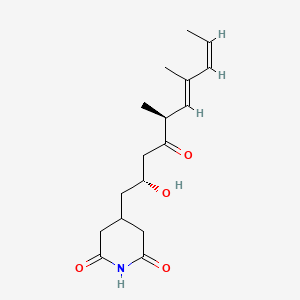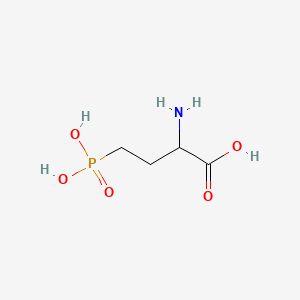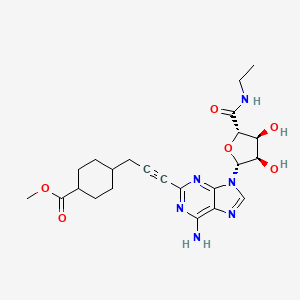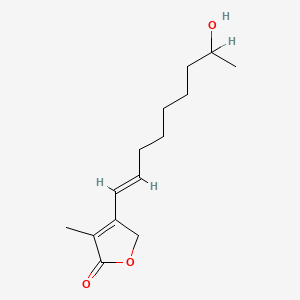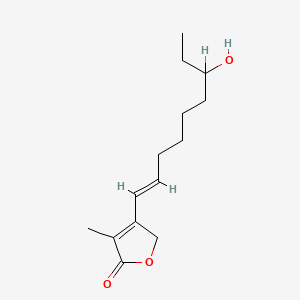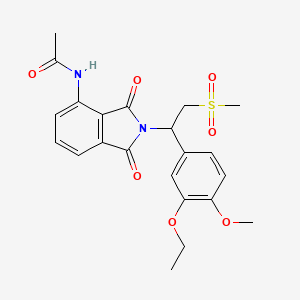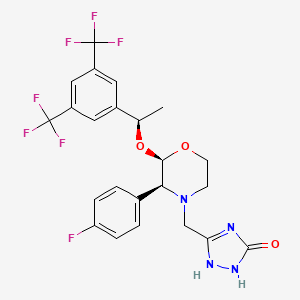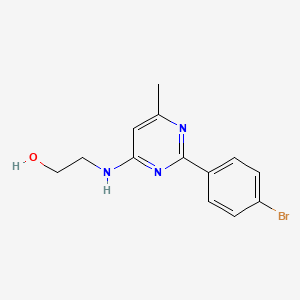
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Übersicht
Beschreibung
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol, also known as 2-(2-(4-bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol (2BPMAE), is a small molecule compound that has been studied for its potential applications in scientific research. This compound has been used in various in vitro and in vivo experiments, as well as in the study of biological and biochemical activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interactions
- Research in the field of chemical synthesis has involved derivatives of 2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol. For instance, Bellucci and Cini (2001) investigated a ruthenium compound with a related pyrimidine base, highlighting intricate molecular interactions and bond distances in crystal structures (Bellucci & Cini, 2001).
Biological Activity and Antimicrobial Properties
- Mohammad, Ahmed, and Mahmoud (2017) synthesized new heterocyclic derivatives containing oxazepine from 6-methyl 2-thiouracil, demonstrating significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Potential DNA Intercalation
- Ebrahimlo and Khalafy (2008) explored the synthesis of 2indolylaminoimidazopyrimidine derivatives, which may have potential as DNA intercalators, using a process involving pyrimidine and isoxazole groups (Ebrahimlo & Khalafy, 2008).
Pharmacological Research
- Burbulienė et al. (2002) conducted pharmacological research on pyrimidine derivatives, analyzing their anti-inflammatory activities. This study underscores the potential therapeutic applications of pyrimidine-based compounds (Burbulienė, Udrenaite, Gaidelis, & Vainilavicius, 2002).
Organic Synthesis and Characterization
- Basetti et al. (2015) reported a novel one-pot synthesis of specific pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Basetti, Poturaju, Hoshalli, & Potluri, 2015).
X-Ray Crystallography
- Doulah et al. (2014) utilized X-ray crystallography to study the regioselective reaction of ammonia with a specific methylpyrimidine, revealing insights into the structural aspects of these reactions (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Wirkmechanismus
Target of Action
It’s structurally related to 4-bromophenethyl alcohol , which has been used in the synthesis of various compounds
Biochemical Pathways
Structurally related compounds have been involved in various biochemical pathways, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Result of Action
Related compounds have shown various effects, such as antileishmanial and antimalarial activities
Eigenschaften
IUPAC Name |
2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKPGOOUJNUIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416373 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol | |
CAS RN |
330981-72-1 | |
| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



